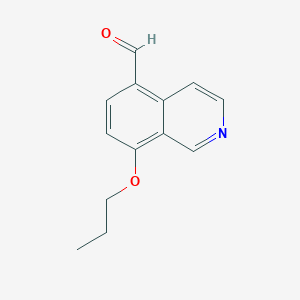

5-Isoquinolinecarboxaldehyde, 8-propoxy-

Description

Significance of Isoquinoline (B145761) Core Structures in Heterocyclic Synthesis and Chemical Space Exploration

The isoquinoline core, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational structure in the realm of heterocyclic chemistry. amerigoscientific.comwikipedia.org Its rigid framework and the presence of a nitrogen atom provide a unique electronic and steric environment, making it a "privileged scaffold" in the design of new molecules. nih.govrsc.orgnih.gov The structural versatility of the isoquinoline nucleus allows for extensive functionalization at various positions, leading to a vast and diverse chemical space for exploration. nih.govrsc.org

The synthesis of the isoquinoline skeleton itself has been the subject of extensive research, with classic methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions being continually refined and supplemented by modern, more efficient catalytic approaches. nih.govnih.gov These synthetic advancements have made a wide array of substituted isoquinolines more accessible to researchers. organic-chemistry.orgresearchgate.net Beyond pharmaceuticals, isoquinoline derivatives are utilized in materials science for the development of organic semiconductors, fluorescent dyes, and metal-chelating ligands, owing to their distinct electronic and photophysical properties. nih.govacs.orgresearchgate.net

Overview of Isoquinolinecarboxaldehyde Derivatives as Versatile Synthetic Intermediates

Isoquinolinecarboxaldehyde derivatives, which feature an aldehyde group attached to the isoquinoline core, are particularly valuable as versatile synthetic intermediates. The aldehyde functionality is highly reactive and serves as a chemical handle for a multitude of organic transformations. It can readily participate in reactions such as oxidations, reductions, condensations, and the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, the aldehyde group can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into an imine or an oxime. It is a key precursor for the synthesis of more complex molecules, including various thiosemicarbazones, which have been investigated for their chemical properties. nih.gov The position of the carboxaldehyde group on the isoquinoline ring significantly influences the reactivity and the ultimate structure of the resulting derivatives, allowing for the systematic synthesis of diverse molecular architectures.

Contextualizing 5-Isoquinolinecarboxaldehyde, 8-propoxy- as a Key Substituted Isoquinoline Scaffold

5-Isoquinolinecarboxaldehyde, 8-propoxy- is a specific derivative of the isoquinoline family, distinguished by a carboxaldehyde group at the 5-position and a propoxy group at the 8-position. This particular substitution pattern imparts specific chemical properties and potential reactivity pathways. The propoxy group, an electron-donating substituent, can influence the electron density of the aromatic system, potentially affecting the reactivity of the isoquinoline core and the attached aldehyde group.

While extensive, detailed research focusing solely on 5-Isoquinolinecarboxaldehyde, 8-propoxy- is not widely available in the public domain, its structure suggests its role as a valuable intermediate in synthetic chemistry. The presence of both the aldehyde and the ether linkage provides two distinct sites for further chemical modification, allowing for the construction of more complex and functionally diverse molecules.

Below is a table summarizing the basic chemical properties of 5-Isoquinolinecarboxaldehyde, 8-propoxy-:

| Property | Value |

| CAS Number | 820237-31-8 appchemical.com |

| Molecular Formula | C13H13NO2 appchemical.com |

| Molecular Weight | 215.25 g/mol appchemical.com |

| SMILES | CCCOc1ccc(c2c1cncc2)C=O appchemical.com |

The strategic placement of the functional groups in 5-Isoquinolinecarboxaldehyde, 8-propoxy- makes it a noteworthy scaffold for the exploration of new chemical entities within the broader landscape of isoquinoline chemistry.

Structure

3D Structure

Properties

CAS No. |

820237-31-8 |

|---|---|

Molecular Formula |

C13H13NO2 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

8-propoxyisoquinoline-5-carbaldehyde |

InChI |

InChI=1S/C13H13NO2/c1-2-7-16-13-4-3-10(9-15)11-5-6-14-8-12(11)13/h3-6,8-9H,2,7H2,1H3 |

InChI Key |

MLSAOWDKWXGUTF-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C2C=NC=CC2=C(C=C1)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Isoquinolinecarboxaldehyde, 8 Propoxy and Analogous Structures

Strategies for Isoquinoline (B145761) Backbone Construction Relevant to the Target Compound

The initial and most critical phase in the synthesis is the formation of the 8-propoxyisoquinoline (B15070850) skeleton. Classical methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have historically relied on electrophilic aromatic substitution, often limiting their utility to electron-rich systems. nih.gov Modern methodologies, particularly those employing transition-metal catalysis, have significantly broadened the scope and versatility of isoquinoline synthesis.

Modified Bischler-Napieralski Cyclization and Related Ring-Closing Reactions

The Bischler-Napieralski reaction is a robust and historic method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent. wikipedia.orgnrochemistry.com Subsequent oxidation or dehydrogenation furnishes the fully aromatic isoquinoline ring. For the synthesis of an 8-propoxy substituted backbone, this reaction remains highly relevant.

The process involves an intramolecular electrophilic aromatic substitution. jk-sci.com The key precursor is a β-phenylethylamide derived from an appropriately substituted phenylethylamine. To achieve the desired 8-propoxy substitution pattern, the cyclization must occur at the position ortho to the propoxy group. This necessitates the use of a starting material such as N-formyl-2-(3-propoxyphenyl)ethanamine. The electron-donating nature of the propoxy group activates the aromatic ring, facilitating the electrophilic attack at the C-6 position, which becomes the C-8 position in the final isoquinoline product. jk-sci.com

The reaction is typically promoted by strong dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.org The mechanism is believed to proceed through a highly electrophilic nitrilium ion intermediate which is then trapped by the electron-rich aromatic ring. wikipedia.orgorganic-chemistry.org The resulting 3,4-dihydro-8-propoxyisoquinoline is then aromatized, commonly through dehydrogenation using a catalyst such as palladium on carbon (Pd/C), to yield the 8-propoxyisoquinoline core.

Table 1: Bischler-Napieralski Route to 8-Propoxyisoquinoline

| Step | Precursor | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| Amide Formation | 2-(3-Propoxyphenyl)ethanamine | Formic acid or acyl chloride | N-formyl-2-(3-propoxyphenyl)ethanamine |

| Cyclization | N-formyl-2-(3-propoxyphenyl)ethanamine | POCl₃ or P₂O₅ in refluxing toluene | 3,4-Dihydro-8-propoxyisoquinoline |

| Aromatization | 3,4-Dihydro-8-propoxyisoquinoline | Pd/C, heat | 8-Propoxyisoquinoline |

Palladium-Catalyzed Cycloaddition and Annulation Approaches to Isoquinolines

Transition metal-catalyzed reactions have revolutionized the synthesis of complex heterocycles, offering high efficiency, regioselectivity, and functional group tolerance. Palladium-catalyzed methods are particularly powerful for constructing the isoquinoline skeleton from readily available precursors, overcoming some limitations of classical methods. nih.gov

One prominent strategy involves the sequential palladium-catalyzed α-arylation of a ketone followed by a condensation/cyclization reaction. nih.gov To construct the 8-propoxyisoquinoline backbone, this approach would begin with a 2-halo-3-propoxy-substituted benzene (B151609) derivative, such as 2-bromo-3-propoxybenzaldehyde. This aryl halide undergoes a palladium-catalyzed coupling with a ketone enolate (e.g., from acetone). The resulting intermediate, a 1,5-dicarbonyl equivalent, is then cyclized in the presence of an ammonia (B1221849) source, such as ammonium (B1175870) chloride, to form the desired substituted isoquinoline ring. This method is highly modular, allowing for the synthesis of isoquinolines with diverse substitution patterns, including those at the C-5 position, by starting with sterically-hindered aryl bromides. nih.gov

Other advanced palladium-catalyzed methods include the annulation of imines with alkynes or the C-H activation/annulation of benzamides, providing convergent and atom-economical routes to the isoquinoline core. organic-chemistry.org

Table 2: Palladium-Catalyzed α-Arylation Approach

| Step | Reactants | Catalyst/Reagents | Product |

|---|---|---|---|

| α-Arylation | 2-Bromo-3-propoxybenzaldehyde + Acetone (B3395972) | Pd(OAc)₂, suitable phosphine (B1218219) ligand, base | 1-(2-Formyl-6-propoxyphenyl)propan-2-one |

| Cyclization | 1-(2-Formyl-6-propoxyphenyl)propan-2-one | NH₄Cl, heat | 8-Propoxyisoquinoline |

Reductive Formylation Pathways for Isoquinoline Derivatives

The term "reductive formylation" in the context of isoquinoline chemistry typically refers to the functionalization of a pre-formed isoquinoline ring rather than its de novo construction. Specifically, this methodology is most commonly applied to the synthesis of N-formyl-1,2,3,4-tetrahydroisoquinolines. tandfonline.comresearchgate.net

This one-pot transformation involves the simultaneous reduction of the isoquinoline's C=N bond within the pyridine (B92270) ring and the formylation of the resulting secondary amine nitrogen. tandfonline.com The reaction is often carried out using carbon dioxide (CO₂) as the C1 source and a reducing agent like dihydrogen (H₂), with a heterogeneous catalyst such as Ruthenium supported on a metal-organic framework (Ru/ZIF-8). tandfonline.comresearchgate.net While this is an efficient method for producing tetrahydroisoquinoline derivatives, it is not a primary pathway for constructing the aromatic isoquinoline backbone itself or for introducing a formyl group onto the carbocyclic ring at the C-5 position.

Selective Introduction of the Formyl Group at the 5-Position

Once the 8-propoxyisoquinoline backbone is synthesized, the next critical challenge is the regioselective installation of the carboxaldehyde group at the C-5 position. The electronic properties of the isoquinoline ring system, influenced by the electron-withdrawing nitrogen and the electron-donating propoxy group, dictate the reactivity towards electrophilic or nucleophilic attack, making regiocontrol paramount.

Directed Ortho-Metalation and Formylation Techniques for C-5 Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of C-H bonds in aromatic systems. chem-station.com The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at a proximate ortho position. chem-station.com

In the 8-propoxyisoquinoline system, direct C-H lithiation is challenging for C-5 functionalization. The 8-propoxy group would direct metalation to the C-7 position, while the isoquinoline nitrogen atom typically directs functionalization to the C-1 position. To achieve C-5 functionalization, an indirect strategy is required. A common and effective approach is a lithium-halogen exchange reaction. This multi-step process begins with the regioselective introduction of a halogen, typically bromine, at the C-5 position of 8-propoxyisoquinoline. This can be achieved through electrophilic bromination, where conditions are optimized to favor substitution at C-5.

The resulting 5-bromo-8-propoxyisoquinoline (B11850242) serves as a precursor for the key metalation step. Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium (B1581126) at low temperatures (e.g., -78 °C), does not deprotonate a C-H bond but instead promotes a rapid lithium-halogen exchange, generating a highly reactive 5-lithio-8-propoxyisoquinoline intermediate. This organometallic species can then be trapped with a suitable electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the desired aldehyde group at the C-5 position.

Table 3: C-5 Formylation via Lithium-Halogen Exchange

| Step | Substrate | Reagents | Intermediate/Product |

|---|---|---|---|

| Halogenation | 8-Propoxyisoquinoline | N-Bromosuccinimide (NBS) or Br₂ | 5-Bromo-8-propoxyisoquinoline |

| Li-Halogen Exchange & Formylation | 5-Bromo-8-propoxyisoquinoline | 1. n-BuLi, THF, -78 °C 2. DMF | 5-Isoquinolinecarboxaldehyde, 8-propoxy- |

Oxidative Cleavage Reactions for Aldehyde Generation at C-5

An alternative and powerful strategy for installing an aldehyde involves the oxidative cleavage of a carbon-carbon double bond positioned at the target site. This method requires the initial synthesis of a precursor molecule, such as 5-vinyl-8-propoxyisoquinoline.

This vinylated precursor can be synthesized from 5-bromo-8-propoxyisoquinoline (prepared as described in the previous section) using modern palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling with potassium vinyltrifluoroborate or a Stille coupling with vinyltributyltin can efficiently install the vinyl group at the C-5 position.

Once the 5-vinyl-8-propoxyisoquinoline is obtained, the final formyl group is generated via ozonolysis. researchgate.net In this reaction, the substrate is treated with ozone (O₃) at low temperature, which cleaves the C=C double bond to form an unstable ozonide intermediate. A subsequent reductive workup, typically using dimethyl sulfide (B99878) (DMS) or triphenylphosphine (B44618) (PPh₃), decomposes the ozonide to yield the target 5-Isoquinolinecarboxaldehyde, 8-propoxy- and formaldehyde (B43269) as a byproduct. This pathway offers a reliable and high-yielding route to the final product from a halogenated intermediate.

Table 4: C-5 Formylation via Oxidative Cleavage

| Step | Substrate | Reagents/Catalyst | Intermediate/Product |

|---|---|---|---|

| Vinylation | 5-Bromo-8-propoxyisoquinoline | Potassium vinyltrifluoroborate, Pd catalyst (e.g., PdCl₂(dppf)), base | 5-Vinyl-8-propoxyisoquinoline |

| Oxidative Cleavage | 5-Vinyl-8-propoxyisoquinoline | 1. O₃, CH₂Cl₂/MeOH, -78 °C 2. Dimethyl sulfide (DMS) | 5-Isoquinolinecarboxaldehyde, 8-propoxy- |

Regioselective Installation of the 8-Propoxy Moiety

The introduction of an alkoxy group, such as propoxy, at the C-8 position of the isoquinoline nucleus is a critical transformation. This can be accomplished through various synthetic routes, primarily involving the etherification of a pre-existing hydroxyl group or by constructing the ring with the substituent already in place.

A direct and common method for forming the 8-propoxy ether linkage is the Williamson ether synthesis. This reaction involves the deprotonation of an 8-hydroxyisoquinoline precursor to form a more nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with a suitable propyl halide.

The success of this etherification hinges on the choice of base, solvent, and propylating agent. Strong bases are typically required to fully deprotonate the phenolic hydroxyl group at C-8.

Key Reaction Components:

Substrate: An 8-hydroxyisoquinoline derivative (e.g., 8-hydroxy-5-isoquinolinecarboxaldehyde or a protected version).

Base: Strong, non-nucleophilic bases such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) are frequently used.

Alkylating Agent: A reactive propyl source, typically 1-bromopropane (B46711) or 1-iodopropane.

Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or acetone are common as they can solvate the cation of the base while not interfering with the nucleophilic alkoxide.

The table below summarizes typical conditions for this transformation.

| Base | Alkylating Agent | Solvent | Typical Temperature |

|---|---|---|---|

| Sodium Hydride (NaH) | 1-Bromopropane | Dimethylformamide (DMF) | 0 °C to Room Temp. |

| Potassium Carbonate (K2CO3) | 1-Iodopropane | Acetone | Reflux |

| Cesium Carbonate (Cs2CO3) | 1-Bromopropane | Acetonitrile (MeCN) | Reflux |

While not a direct method for installing the propoxy group, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for functionalizing the C-8 position. researchgate.netresearchgate.net This strategy is used to form carbon-carbon bonds, which can be instrumental in building complex precursors that are later converted to the desired 8-propoxy derivative.

The Suzuki reaction couples an organoboron species (like a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of an 8-substituted isoquinoline, the reaction would typically involve an 8-bromo- or 8-triflyloxyisoquinoline as the electrophilic partner. researchgate.netresearchgate.net

This approach is valuable for creating 8-aryl or 8-vinyl isoquinolines, which can then undergo further transformations. sci-hub.se For instance, an 8-vinylisoquinoline could potentially be subjected to oxidation and other functional group interconversions to yield the target alkoxy substituent, although this is a more circuitous route than direct etherification. The primary utility of this method lies in its ability to create a diverse range of 8-substituted analogues from a common halogenated precursor. researchgate.net

| Isoquinoline Substrate (Electrophile) | Coupling Partner (Nucleophile) | Palladium Catalyst | Base | Solvent System |

|---|---|---|---|---|

| 8-Bromoisoquinoline | Arylboronic Acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O |

| 8-Triflyloxyisoquinoline | Alkenylboronic Ester | PdCl2(dppf) | KOAc | Dioxane |

| 8-Bromotetrahydroisoquinolin-4-one | Phenylboronic Acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O |

Green Chemistry Principles in the Synthesis of Isoquinoline Derivatives

The application of green chemistry principles to the synthesis of quinolines and isoquinolines is an area of growing importance, aiming to reduce environmental impact by minimizing waste and avoiding hazardous substances. tandfonline.comijpsjournal.com

Key principles applicable to the synthesis of 5-isoquinolinecarboxaldehyde, 8-propoxy- and related structures include:

Atom Economy: Designing synthetic routes to maximize the incorporation of all materials used in the process into the final product. rsc.org Cross-coupling reactions like Suzuki coupling often have high atom economy, whereas reactions using protecting groups may lower it.

Use of Safer Solvents and Auxiliaries: Traditional syntheses often rely on hazardous solvents like DMF. Green approaches favor the use of biomass-derived solvents like ethanol, or even water, where possible. ijpsjournal.comchemistryviews.org Solvent-free reaction conditions represent an ideal scenario. tandfonline.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Palladium-catalyzed cross-coupling reactions are a prime example, where only a small amount of catalyst is needed to facilitate the transformation. researchgate.net Efforts are also being made to replace rare or toxic metal catalysts with more abundant and environmentally benign alternatives.

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. chemistryviews.org Microwave-assisted synthesis is another technique used to dramatically reduce reaction times and energy input.

| Green Chemistry Principle | Traditional Approach | Greener Alternative | Reference |

|---|---|---|---|

| Solvent Choice | Chlorinated solvents, DMF | Ethanol, Water, Supercritical CO2, Solvent-free | tandfonline.comchemistryviews.org |

| Catalysis | Stoichiometric strong acids/bases | Heterogeneous catalysts, Biocatalysts, Transition-metal catalysts | ijpsjournal.com |

| Energy Input | Prolonged heating (reflux) | Microwave irradiation, Ultrasound, Ambient temperature reactions | chemistryviews.org |

| Waste Reduction | Multi-step synthesis with protecting groups | One-pot reactions, Tandem/domino reactions | rsc.org |

By integrating these principles, the synthesis of complex isoquinoline derivatives can be made more sustainable and efficient.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For 5-Isoquinolinecarboxaldehyde, 8-propoxy-, a complete NMR analysis would provide critical insights into its atomic connectivity and spatial arrangement.

High-Resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Techniques

A detailed NMR investigation would involve a suite of experiments to fully characterize the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core, the aldehyde proton, and the protons of the propoxy group. The chemical shifts (δ) and coupling constants (J) would be invaluable in assigning the precise location of each proton. For instance, the aldehyde proton would likely appear as a singlet in the downfield region (typically δ 9-10 ppm). The aromatic protons would exhibit a complex splitting pattern based on their substitution on the isoquinoline ring. The propoxy group would show characteristic signals for the methylene (B1212753) and methyl protons.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbonyl carbon of the aldehyde group would be expected at a characteristic downfield shift (around 190 ppm). The spectrum would also show distinct signals for the carbons of the isoquinoline ring and the propoxy chain.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, helping to trace the proton-proton coupling networks within the isoquinoline and propoxy moieties.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon, providing a clear map of the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would reveal long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for confirming the placement of the aldehyde and propoxy groups on the isoquinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can be used to determine the preferred conformation of the propoxy chain relative to the isoquinoline ring.

Currently, specific, experimentally determined NMR data for 5-Isoquinolinecarboxaldehyde, 8-propoxy- is not available in the reviewed scientific literature.

Solid-State NMR for Polymorphic Analysis

In the event that 5-Isoquinolinecarboxaldehyde, 8-propoxy- exists in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a valuable tool for their characterization. ssNMR can distinguish between different polymorphic forms by detecting subtle differences in the chemical shifts and relaxation times of the nuclei in the solid state. This information is critical in fields such as pharmaceuticals, where different polymorphs can have different physical properties, including solubility and bioavailability. There is currently no information available regarding the polymorphic behavior of this compound.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

HRMS: High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of 5-Isoquinolinecarboxaldehyde, 8-propoxy- with high accuracy. This would allow for the unambiguous determination of its elemental composition, C₁₃H₁₃NO₂, confirming its molecular formula.

MS/MS: Tandem mass spectrometry would involve the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions would provide valuable structural information. Expected fragmentation pathways for this compound could include the loss of the propoxy group, the aldehyde group, or parts of the isoquinoline ring system. Analyzing these fragmentation patterns would further corroborate the proposed structure.

Specific HRMS and MS/MS data for 5-Isoquinolinecarboxaldehyde, 8-propoxy- have not been reported in the available scientific literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques, such as IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of 5-Isoquinolinecarboxaldehyde, 8-propoxy- would be expected to show characteristic absorption bands for the key functional groups. A strong absorption band around 1700 cm⁻¹ would be indicative of the C=O stretch of the aldehyde. The C-O stretching vibration of the propoxy ether linkage would likely appear in the region of 1250-1000 cm⁻¹. The spectrum would also feature bands corresponding to the C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule, as well as C=N and C=C stretching vibrations of the isoquinoline ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The aromatic ring vibrations are often strong in Raman spectra, which would be useful for characterizing the isoquinoline core.

No experimentally obtained IR or Raman spectra for 5-Isoquinolinecarboxaldehyde, 8-propoxy- are currently available in the public domain.

X-ray Crystallography for Definitive Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 5-Isoquinolinecarboxaldehyde, 8-propoxy- would provide a definitive map of its molecular structure, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the solid-state properties of the compound.

To date, no crystallographic data for 5-Isoquinolinecarboxaldehyde, 8-propoxy- has been deposited in crystallographic databases or published in the scientific literature.

Computational Chemistry and Theoretical Investigations of 5 Isoquinolinecarboxaldehyde, 8 Propoxy

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting various molecular properties with a good balance between accuracy and computational cost.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For a molecule like 5-Isoquinolinecarboxaldehyde, 8-propoxy-, which has a flexible propoxy group, multiple conformations may exist.

A conformational analysis would be performed to identify the most stable conformers in both the gas phase and in different solvents. The presence of a solvent can significantly influence the preferred conformation due to interactions between the solute and solvent molecules. The stability of different conformers is compared based on their calculated energies.

Illustrative Data Table: Calculated Relative Energies of 5-Isoquinolinecarboxaldehyde, 8-propoxy- Conformers

| Conformer | Gas Phase (Hartree) | In Water (Hartree) | In DMSO (Hartree) |

| Conformer 1 (trans) | -689.12345 | -689.12567 | -689.12601 |

| Conformer 2 (gauche) | -689.12112 | -689.12301 | -689.12345 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The results are often used to characterize stationary points on the potential energy surface as minima (all real frequencies) or transition states (one imaginary frequency).

The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model. researchgate.net For instance, DFT calculations have been successfully used to assign the vibrational bands of isoquinoline (B145761) and 8-hydroxyquinoline. researchgate.net A similar approach for 5-Isoquinolinecarboxaldehyde, 8-propoxy- would allow for a detailed assignment of its experimental vibrational spectra. To improve the agreement between calculated and experimental frequencies, a scaling factor is often applied to the computed values.

Illustrative Data Table: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 5-Isoquinolinecarboxaldehyde, 8-propoxy-

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency | Assignment |

| ν(C=O) | 1695 | 1700 | Aldehyde C=O stretch |

| ν(C-O-C) | 1150 | 1155 | Propoxy ether stretch |

| γ(C-H) | 850 | 852 | Aromatic C-H out-of-plane bend |

Note: The data in this table is hypothetical and for illustrative purposes only.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

For 5-Isoquinolinecarboxaldehyde, 8-propoxy-, the HOMO is likely to be located on the electron-rich isoquinoline ring and the propoxy group, while the LUMO is expected to be centered on the electron-withdrawing carboxaldehyde group. A small HOMO-LUMO gap would suggest that the molecule is more reactive.

Illustrative Data Table: Calculated Frontier Orbital Energies and Reactivity Descriptors for 5-Isoquinolinecarboxaldehyde, 8-propoxy-

| Parameter | Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap | 4.65 |

| Ionization Potential | 6.54 |

| Electron Affinity | 1.89 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.

For 5-Isoquinolinecarboxaldehyde, 8-propoxy-, MD simulations could be used to explore its conformational landscape in more detail, especially in a solvent environment. These simulations can reveal how the molecule interacts with surrounding solvent molecules, including the formation and breaking of hydrogen bonds and other non-covalent interactions. This information is particularly valuable for understanding how the molecule behaves in a biological system.

In Silico Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters beyond vibrational frequencies. For example, it is possible to calculate NMR chemical shifts, UV-Vis absorption spectra, and other spectroscopic properties. These in silico predictions can aid in the interpretation of experimental spectra and in the structural elucidation of new compounds. For related quinoline (B57606) derivatives, quantum chemical calculations have been shown to be a valuable tool in the analysis of their spectroscopic data.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to map out the potential energy surface of a reaction and determine the most likely reaction pathway.

For 5-Isoquinolinecarboxaldehyde, 8-propoxy-, computational modeling could be used to study various reactions, such as its oxidation, reduction, or participation in multicomponent reactions. For instance, the mechanism of its synthesis or its metabolic transformation could be elucidated. These studies provide valuable insights into the reactivity of the molecule and can guide the design of new synthetic routes or the prediction of metabolic fate.

Development of Quantitative Structure-Reactivity Relationships for Isoquinoline Scaffolds

The development of Quantitative Structure-Reactivity Relationships (QSRR) for isoquinoline scaffolds is a specialized area of computational chemistry that seeks to create mathematical models correlating the chemical structure of isoquinoline derivatives with their reactivity. These models are invaluable for predicting the reactivity of new compounds, understanding reaction mechanisms, and guiding the synthesis of molecules with desired chemical properties. While specific QSRR studies on 5-Isoquinolinecarboxaldehyde, 8-propoxy- are not extensively documented in publicly available literature, the principles of QSRR modeling for the broader isoquinoline class provide a robust framework for understanding its potential reactivity.

QSRR models are typically developed by calculating a series of molecular descriptors for a set of related compounds and then using statistical methods to find a correlation between these descriptors and an experimentally determined measure of reactivity. For isoquinoline derivatives, reactivity can encompass a range of phenomena, including susceptibility to electrophilic or nucleophilic attack, rates of reaction, and equilibrium constants.

Theoretical Framework for Isoquinoline Reactivity

The isoquinoline ring system is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the pyridine part of the molecule towards electrophilic substitution and activates it towards nucleophilic substitution. Conversely, the benzene ring is more electron-rich and is the typical site for electrophilic attack. quimicaorganica.orggcwgandhinagar.com Theoretical calculations and experimental evidence have shown that electrophilic substitution on the unsubstituted isoquinoline ring preferentially occurs at the C5 and C8 positions. quimicaorganica.orgyoutube.comyoutube.com This preference is explained by the greater stability of the cationic intermediates formed during the reaction at these positions. quimicaorganica.org

The reactivity of a substituted isoquinoline, such as 5-Isoquinolinecarboxaldehyde, 8-propoxy-, is significantly influenced by the electronic nature of its substituents. In this specific case, the molecule has an aldehyde group (-CHO) at the 5-position and a propoxy group (-O-CH₂CH₂CH₃) at the 8-position.

The Aldehyde Group (-CHO) at C5: The aldehyde group is a meta-directing deactivator in electrophilic aromatic substitution due to its electron-withdrawing nature (both by induction and resonance). When attached to the isoquinoline ring at a position of high electron density, it will significantly modulate the reactivity of the entire ring system.

The Propoxy Group (-O-CH₂CH₂CH₃) at C8: The propoxy group, an alkoxy group, is an ortho-, para-directing activator in electrophilic aromatic substitution. It is an electron-donating group through resonance (due to the lone pairs on the oxygen atom) and weakly electron-withdrawing through induction. Its presence at the C8 position would be expected to enhance the electron density of the benzene portion of the isoquinoline ring.

The interplay of these two substituents—one deactivating and one activating—at key positions on the carbocyclic ring of the isoquinoline nucleus creates a complex electronic environment that would be a prime candidate for QSRR analysis.

Development of a QSRR Model

A hypothetical QSRR study for a series of related isoquinoline derivatives, including 5-Isoquinolinecarboxaldehyde, 8-propoxy-, would involve the following steps:

Selection of a Training Set: A diverse set of isoquinoline derivatives with varying substituents would be synthesized or computationally designed.

Determination of Reactivity: A quantitative measure of reactivity for each compound in the training set would be determined experimentally. This could be, for example, the rate constant for a specific reaction, such as nitration or bromination.

Calculation of Molecular Descriptors: A wide range of molecular descriptors would be calculated for each compound using computational chemistry software. These descriptors quantify different aspects of the molecule's structure and electronic properties.

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or more advanced machine learning algorithms like Support Vector Machines (SVR), would be used to build a mathematical equation linking the descriptors to reactivity. nih.govuliege.be The predictive power of the resulting model would be rigorously tested through internal and external validation techniques. nih.gov

Relevant Molecular Descriptors for Isoquinoline QSRR

For a QSRR study of isoquinoline derivatives, the molecular descriptors would be chosen to capture the electronic, steric, and thermodynamic properties that govern reactivity. The following table provides examples of descriptor classes and specific descriptors that would be relevant for modeling the reactivity of compounds like 5-Isoquinolinecarboxaldehyde, 8-propoxy-.

| Descriptor Class | Specific Descriptor Example | Relevance to Reactivity |

| Electronic Descriptors | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the ability of the molecule to donate electrons in a reaction. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the ability of the molecule to accept electrons. A lower LUMO energy suggests greater susceptibility to nucleophilic attack. | |

| Mulliken or Hirshfeld Atomic Charges | Indicates the electron density at specific atoms, identifying potential sites for electrophilic or nucleophilic attack. | |

| Dipole Moment | Provides information about the overall polarity of the molecule, which can influence its interaction with polar reagents and solvents. | |

| Steric Descriptors | Molecular Volume / Surface Area | Quantifies the size and shape of the molecule, which can affect the accessibility of the reactive sites to the attacking reagent. |

| Sterimol Parameters (L, B1, B5) | Specifically describe the dimensions of substituents, providing a more detailed understanding of steric hindrance. | |

| Thermodynamic Descriptors | Heat of Formation | Relates to the stability of the molecule. |

| Solvation Energy | Describes the energy change when a molecule is transferred from a vacuum to a solvent, which is crucial for understanding reactions in solution. | |

| Topological Descriptors | Connectivity Indices (e.g., Kier & Hall) | Numerical representations of the molecular structure, capturing information about branching and cyclicity. |

A successful QSRR model for isoquinoline scaffolds would allow researchers to predict the reactivity of novel derivatives without the need for extensive experimental synthesis and testing. For instance, by inputting the calculated descriptors for a newly designed isoquinoline derivative, the model could predict its reaction rate or the likely position of substitution, thereby accelerating the discovery and development of new chemical entities with tailored reactivity.

Applications and Research Significance in Specialized Academic Chemical Fields

Contribution to the Development of Novel Heterocyclic Scaffolds in Organic Synthesis

The isoquinoline (B145761) motif is a privileged scaffold in medicinal chemistry and organic synthesis, appearing in numerous natural products and pharmacologically active molecules. nih.govnih.govresearchgate.net The aldehyde functionality at the C-5 position of 5-Isoquinolinecarboxaldehyde, 8-propoxy- serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex heterocyclic systems.

Organic chemists can utilize the aldehyde group in various condensation reactions, such as the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions, to introduce new carbon-carbon bonds and functional groups. Furthermore, it can participate in multicomponent reactions, providing a rapid and efficient pathway to structurally diverse molecules. benthamscience.com The propoxy group at the C-8 position, while seemingly simple, can influence the electronic properties and solubility of the resulting heterocyclic scaffolds, which is a crucial aspect in the design of new drug candidates and functional materials.

The development of novel synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, further expands the utility of isoquinoline derivatives in creating diverse molecular architectures. organic-chemistry.org The inherent reactivity of the aldehyde group in 5-Isoquinolinecarboxaldehyde, 8-propoxy- makes it an ideal substrate for such transformations, paving the way for the synthesis of previously inaccessible heterocyclic frameworks.

Utilization as Precursors for Complex Chemical Entities and Natural Product Analogues

The structural framework of 5-Isoquinolinecarboxaldehyde, 8-propoxy- makes it an attractive starting material for the total synthesis and derivatization of complex natural products and their analogues. Many isoquinoline alkaloids, a class of naturally occurring compounds with a broad spectrum of biological activities, feature intricate substitution patterns on the isoquinoline core. mdpi.com

The aldehyde group can be readily converted into a variety of other functional groups, including alcohols, carboxylic acids, and amines, which are common moieties in natural products. This functional group interconversion allows for the systematic modification of the isoquinoline scaffold, enabling the synthesis of a library of natural product analogues. These analogues are invaluable tools for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule relates to its biological activity. nih.gov By systematically altering the substituents on the isoquinoline ring, chemists can identify the key structural features responsible for a desired biological effect, leading to the development of more potent and selective therapeutic agents.

| Precursor | Potential Transformation | Resulting Functional Group | Application in Analogue Synthesis |

| 5-Isoquinolinecarboxaldehyde, 8-propoxy- | Reduction | Hydroxymethyl | Introduction of a key alcohol moiety found in many alkaloids. |

| 5-Isoquinolinecarboxaldehyde, 8-propoxy- | Oxidation | Carboxylic Acid | Formation of an acidic center for salt formation or further derivatization. |

| 5-Isoquinolinecarboxaldehyde, 8-propoxy- | Reductive Amination | Aminomethyl | Installation of a basic nitrogen atom, crucial for receptor binding. |

Design and Synthesis of Ligands for Coordination Chemistry Research

The nitrogen atom in the isoquinoline ring and the oxygen atom of the aldehyde group in 5-Isoquinolinecarboxaldehyde, 8-propoxy- can act as coordination sites for metal ions. This property makes it a valuable ligand precursor for the design and synthesis of novel coordination compounds with interesting structural and functional properties.

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. acs.orgnih.govacs.org The judicious choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. The bifunctional nature of 5-Isoquinolinecarboxaldehyde, 8-propoxy- makes it a potential candidate for the construction of novel MOFs and coordination polymers.

The isoquinoline nitrogen can coordinate to a metal center, while the aldehyde group can be further functionalized to introduce additional coordination sites, leading to the formation of higher-dimensional frameworks. The propoxy group can also play a role in tuning the pore size and surface properties of the MOF, which is important for applications in gas storage, separation, and catalysis. The synthesis of coordination polymers using isoquinoline-based ligands has been reported, demonstrating the feasibility of incorporating this heterocyclic motif into extended metal-organic structures.

Isoquinoline and its derivatives are known to exhibit interesting photophysical properties, including fluorescence. mdpi.com This has led to their exploration as fluorescent chemosensors and probes for the detection of various analytes, such as metal ions and small molecules. nih.govnih.gov The aldehyde group in 5-Isoquinolinecarboxaldehyde, 8-propoxy- can be readily derivatized with a fluorophore or a recognition moiety to create a sensor molecule.

Upon binding of the target analyte to the recognition site, a change in the fluorescence properties of the molecule, such as an increase or decrease in intensity (turn-on or turn-off response), can be observed. The design of such chemosensors often relies on photophysical processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). The isoquinoline core can act as a signaling unit, while the aldehyde allows for the attachment of a receptor unit that selectively binds to the analyte of interest. The development of quinoline-based fluorescent sensors for the detection of metal ions like Pb2+ has been successfully demonstrated. nih.gov

| Analyte | Sensing Mechanism | Potential Application |

| Metal Ions | Coordination to isoquinoline nitrogen and aldehyde oxygen, leading to a change in fluorescence. | Environmental monitoring, biological imaging. |

| Anions | Hydrogen bonding interactions with a derivatized aldehyde group. | Detection of biologically important anions. |

| Small Molecules | Covalent bond formation with the aldehyde group. | Monitoring of specific biomolecules. |

Exploration in Materials Science for Optoelectronic Applications

The unique electronic and photophysical properties of isoquinoline derivatives have attracted attention in the field of materials science, particularly for optoelectronic applications. numberanalytics.com The extended π-conjugated system of the isoquinoline ring, coupled with the ability to tune its electronic properties through substitution, makes it a promising building block for organic electronic materials.

Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED is highly dependent on the properties of the organic materials used in its various layers, including the emissive layer, charge transport layers, and host materials. Isoquinoline-based materials have shown potential as emitters and charge transport materials in OLEDs. numberanalytics.com

The aldehyde group of 5-Isoquinolinecarboxaldehyde, 8-propoxy- can be used to synthesize larger, more complex molecules with tailored electronic properties suitable for OLED applications. For example, it can be used as a precursor to synthesize star-shaped molecules or dendrimers containing the isoquinoline core. These larger structures can exhibit enhanced thermal stability and film-forming properties, which are crucial for device fabrication and longevity. The propoxy group can also influence the solubility and processing of these materials, facilitating their incorporation into OLED devices. Research into 1,3,5-triazine (B166579) derivatives for OLEDs highlights the importance of molecular design in achieving desired device performance. nih.gov

Future Research Directions and Emerging Opportunities for 5 Isoquinolinecarboxaldehyde, 8 Propoxy

Exploration of Asymmetric Synthetic Pathways for Enantiopure Derivatives

The development of chiral isoquinoline (B145761) alkaloids is a major focus in synthetic chemistry due to their wide-ranging biological activities. rsc.orgnih.gov Future research on 5-Isoquinolinecarboxaldehyde, 8-propoxy- will likely prioritize the establishment of asymmetric synthetic routes to produce enantiomerically pure derivatives. The presence of a stereocenter, particularly at the C1 position, is a common feature in many bioactive isoquinoline alkaloids. rsc.orgthieme-connect.com

Several established and innovative strategies for the asymmetric synthesis of the isoquinoline core can be adapted. nih.govacs.org Traditional methods like the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt syntheses can be stereochemically modified. nih.govacs.org More contemporary approaches include catalytic enantioselective reductions of 1-substituted-3,4-dihydroisoquinolines, which are often prepared via the Bischler-Napieralski reaction, to yield chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines. rsc.orgrsc.org These reductions can be achieved using chiral hydride reducing agents, catalytic hydrogenation with chiral catalysts, or enzymatic catalysis. rsc.org

Furthermore, highly enantioselective methods such as the (3 + 3) cycloaddition reactions of diazo compounds and isoquinolinium methylides, facilitated by bifunctional chiral phase-transfer catalysts, have shown success in producing chiral isoquinoline derivatives with excellent yields and enantioselectivities (up to 99% ee). acs.org The application of such advanced catalytic systems to precursors of 5-Isoquinolinecarboxaldehyde, 8-propoxy- could provide efficient access to its enantiopure forms, which is crucial for evaluating their specific biological activities.

Table 1: Key Asymmetric Synthesis Strategies for Isoquinoline Derivatives

| Strategy | Description | Key Features |

| Modified Traditional Syntheses | Stereochemical modifications of classic reactions like Pictet-Spengler and Bischler-Napieralski. nih.govacs.org | Well-established, but may require optimization for stereocontrol. |

| Catalytic Asymmetric Reduction | Enantioselective reduction of a C=N bond in dihydroisoquinoline precursors. rsc.orgrsc.org | Utilizes chiral catalysts or reagents to induce stereoselectivity. |

| Asymmetric Cycloaddition | (3+3) cycloaddition reactions using chiral phase-transfer catalysts. acs.org | Offers high enantioselectivity and yield for specific scaffolds. |

| Biocatalysis | Use of enzymes for stereoselective transformations. nih.gov | Green chemistry approach, often with high specificity. |

Integration into High-Throughput Screening Platforms for Chemical Discovery

The discovery of novel bioactive compounds is greatly accelerated by high-throughput screening (HTS) methodologies. lino-biotech.com A significant future opportunity for 5-Isoquinolinecarboxaldehyde, 8-propoxy- and its derivatives lies in their integration into HTS platforms, particularly through the use of DNA-encoded libraries (DELs). lino-biotech.comnih.gov DEL technology combines the vastness of combinatorial chemistry with the sensitivity of genetic amplification, allowing for the screening of billions of unique compounds against a biological target. lino-biotech.comnih.gov

The synthesis of a DEL based on the 5-Isoquinolinecarboxaldehyde, 8-propoxy- scaffold would involve attaching a unique DNA barcode to the core structure. lino-biotech.com Subsequent chemical modifications at various positions on the isoquinoline ring would generate a massive library of related compounds, each with its own identifying DNA tag. acs.orgnih.gov This library can then be screened against proteins of interest to identify high-affinity binders. lino-biotech.com The development of DNA-compatible synthetic reactions is crucial for the success of DELs, and research into such methods for isoquinoline functionalization will be a key enabler. nih.gov This approach significantly broadens the accessible chemical space and accelerates the discovery of novel hits for drug development. lino-biotech.comacs.org

Application of Flow Chemistry and Automated Synthesis for Scalable Production

To meet the potential demands for 5-Isoquinolinecarboxaldehyde, 8-propoxy- and its derivatives for extensive research and development, scalable and efficient production methods are necessary. Flow chemistry and automated synthesis offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and higher throughput. researchgate.net

The automated synthesis of heterocyclic compounds on solid supports has become a viable strategy for creating large libraries of discrete compounds for drug discovery. researchgate.net This methodology could be adapted for the synthesis of a diverse library of derivatives based on the 5-Isoquinolinecarboxaldehyde, 8-propoxy- scaffold. By anchoring a suitable precursor to a solid support, a series of automated reaction steps could introduce diversity at various points on the molecule.

Flow reactors, particularly for processes like photochemical reactions, can offer precise control over reaction parameters, leading to cleaner reactions and higher yields. mdpi.com The development of flow-based synthetic protocols for the key steps in the synthesis of 5-Isoquinolinecarboxaldehyde, 8-propoxy- would be a significant step towards its large-scale and cost-effective production.

Development of Novel Catalytic Methods for Functionalization

The isoquinoline core is a privileged scaffold in medicinal chemistry, and the ability to selectively introduce functional groups is paramount for tuning its properties. nih.govrsc.org A major area of future research will be the development of novel catalytic methods for the functionalization of the 5-Isoquinolinecarboxaldehyde, 8-propoxy- molecule. Transition-metal-catalyzed C-H bond activation has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds. mdpi.comrsc.org

Catalytic systems based on rhodium(III) and palladium have been successfully employed for the C-H functionalization and annulation of isoquinolines and related benzamides to construct more complex heterocyclic systems. mdpi.comnih.govacs.orgacs.org For instance, Rh(III)-catalyzed annulation of N-pivaloyloxy aryl amides with alkynes provides a redox-neutral pathway to isoquinolones. nih.gov Similarly, iodine-catalyzed multiple C-H bond functionalization offers a metal-free alternative for creating complex isoquinoline derivatives. rsc.orgrsc.org

Future work could focus on developing regioselective C-H functionalization methods that can target specific positions on the 5-Isoquinolinecarboxaldehyde, 8-propoxy- ring system, allowing for the late-stage introduction of various substituents. This would enable the rapid generation of analogues with diverse properties for structure-activity relationship (SAR) studies.

Table 2: Catalytic Functionalization Approaches for Isoquinolines

| Catalyst System | Reaction Type | Key Advantages |

| Rhodium(III) | C-H Activation/Annulation nih.govorganic-chemistry.org | High efficiency and regioselectivity for constructing fused systems. |

| Palladium(II) | C-H Activation/Cyclization acs.org | Versatile for coupling with various partners like vinyl azides. |

| Cobalt(III) | C-H Alkenylation/Annulation acs.org | Operates under mild conditions and tolerates air. |

| Iodine | Oxidative C-H Functionalization rsc.orgrsc.org | Metal-free, practical, and avoids multi-step operations. |

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The applications of isoquinoline derivatives extend beyond pharmaceuticals into the realm of materials science and supramolecular chemistry. amerigoscientific.comnumberanalytics.com The unique electronic and photophysical properties of the isoquinoline ring system make it an attractive component for advanced materials. amerigoscientific.com

Future research could explore the incorporation of 5-Isoquinolinecarboxaldehyde, 8-propoxy- into polymers and copolymers to create materials with specific optical, electrical, or sensory properties. amerigoscientific.commsesupplies.com Isoquinoline derivatives have been investigated for their luminescent properties and potential use in fluorescent sensors and light-emitting devices. acs.orgmdpi.com The specific substitution pattern of 5-Isoquinolinecarboxaldehyde, 8-propoxy- may lead to unique photophysical characteristics worth exploring.

In supramolecular chemistry, nitrogen-containing heterocycles are valuable building blocks for constructing complex architectures through non-covalent interactions like hydrogen bonding and metal coordination. researchgate.netnih.gov The aldehyde and propoxy groups on 5-Isoquinolinecarboxaldehyde, 8-propoxy-, along with the heterocyclic nitrogen, provide multiple sites for directed intermolecular interactions. mdpi.com This could enable the design of self-assembling systems, metal-organic frameworks (MOFs) with tailored functionalities for applications in gas storage or catalysis, or novel corrosion inhibitors. amerigoscientific.commsesupplies.comacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.